

Application Notes and Protocols: Yeast as a Chassis for Recombinant (+)- α -Santalene Synthesis

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Compound of Interest

Compound Name: (+)- α -Santalene

Cat. No.: B1253104

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Introduction

(+)- α -Santalene is a key sesquiterpene precursor to santalols, the main constituents of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries. Traditional extraction from sandalwood trees is unsustainable due to the slow growth of the trees. *Saccharomyces cerevisiae* (baker's yeast) has emerged as a promising and sustainable platform for the microbial production of α -santalene due to its well-characterized genetics, robustness in industrial fermentations, and the inherent presence of the mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl diphosphate (FPP). This document outlines the metabolic engineering strategies, quantitative production data, and detailed protocols for developing and utilizing yeast cell factories for (+)- α -santalene synthesis.

Metabolic Engineering Strategies

The core of producing α -santalene in yeast involves redirecting the metabolic flux from the native MVA pathway towards the target molecule. This is achieved through a combination of strategies: introducing a heterologous santalene synthase, upregulating the MVA pathway, and downregulating competing pathways.

- **Introduction of α -Santalene Synthase (SanSyn):** A plant-derived α -santalene synthase is introduced to convert FPP into α -santalene. The synthase from *Clausena lansium* has been shown to be particularly efficient for this conversion[1].

- **Upregulation of the Mevalonate (MVA) Pathway:** To increase the pool of the FPP precursor, key enzymes in the MVA pathway are often overexpressed. This includes genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and a truncated version of HMG1 (tHMG1, HMG-CoA reductase), which is a rate-limiting enzyme.[2] Overexpression of all eight genes in the MVA pathway has been explored to boost precursor supply[3].
- **Downregulation of Competing Pathways:** The primary competing pathway is the ergosterol biosynthesis pathway, which also uses FPP as a substrate. The enzyme squalene synthase, encoded by the ERG9 gene, commits FPP to this pathway. Downregulating ERG9 expression, for instance by replacing its native promoter with a weaker or regulated promoter like PHXT1, is a critical step to redirect FPP towards α -santalene synthesis and has been shown to significantly increase titers[2][4].
- **Enhancement of Precursor and Cofactor Supply:** Strategies to increase the supply of the primary precursor, acetyl-CoA, and the essential cofactor NADPH have been employed. This includes modifying ammonium assimilation pathways and enhancing the activity of transcriptional activators[5][6].
- **Protein and Spatial Engineering:** Fusing FPP synthase (ERG20) with the α -santalene synthase can enhance the channeling of the substrate to the enzyme, improving production titers[3]. Furthermore, rationally re-wiring the subcellular localization of pathway enzymes to overcome compartmentalization has been shown to dramatically increase product yields[7].

Engineered metabolic pathway for (+)- α -santalene synthesis in *S. cerevisiae*.

Quantitative Data Presentation

The following table summarizes the reported production titers of α -santalene in engineered *S. cerevisiae* from various studies, highlighting the effectiveness of different metabolic engineering strategies and fermentation methods.

Engineering Strategy / Strain	Key Genetic Modifications	α -Santalene Titer (mg/L)	Other Metrics	Reference
Reference Strain	Expression of α -santalene synthase.	-	Yield: ~ 0.0013 Cmmol/Cmmol glucose	[5]
Precursor & Cofactor Engineered Strain	MVA pathway modulation, FPP branch point optimization, ammonium assimilation modification.	-	Yield: 0.0052 Cmmol/Cmmol glucose (4-fold increase). Productivity: 0.036 Cmmol/g biomass/h.	[5][6][8]
MVA Overexpression	Overexpression of all 8 MVA pathway genes + Clausena lansium TPS2 (CITPS2).	6.3 ± 0.2	-	[3]
Enzyme Fusion	Overexpression of FPPS-CITPS2 fusion enzyme.	47.6 ± 0.1	66.9% increase over expressing CITPS2 alone.	[3]
CRISPR-assisted Integration	Integration of santalene biosynthesis cassettes.	94.6	Shake flask fermentation.	[2]
ERG9 Downregulation	Downregulation of ERG9 gene in santalene-producing strain.	164.7	-	[2]
ERG9 Downregulation (PHXT1)	Replacement of native ERG9 promoter with PHXT1.	13.9	-	[4]

Fed-batch Fermentation	Optimized feeding strategy in 5-L fermenter.	27.92	OD600 reached 79.09.	[2]
RQ-controlled Fed-batch	Platform strain expressing C. lansium santalene synthase.	163	RQ-controlled exponential feeding.	[1][9]
Spatial Engineering & Fed-batch	Rewiring enzyme localization, promoter engineering, copy number integration, medium optimization.	568.59	132-fold increase over initial strain.	[7]
Multi-Strategy Optimization	Optimization of MVA and acetyl- CoA pathways, ERG9 knockdown, knockout of competing pathways.	704.2 (total santalenes and santalols)	-	[4]

Experimental Protocols

Protocol 1: Construction of an α -Santalene Producing *S. cerevisiae* Strain

This protocol provides a general workflow for genetically modifying *S. cerevisiae*. Specific gene targets should be selected based on the strategies outlined above.

1. Gene Cassette Construction:

- Synthesize the codon-optimized α -santalene synthase gene (e.g., from *Clausena lansium*).
- Synthesize genes for overexpression (e.g., tHMG1, ERG20) and promoters/terminators for integration (e.g., TEF1 promoter, CYC1 terminator).
- For ERG9 downregulation, synthesize a cassette containing a weaker promoter (e.g., PHXT1) flanked by homologous regions to the native ERG9 promoter locus.
- Assemble the expression cassettes (promoter-gene-terminator) into a yeast integration vector using methods like Gibson Assembly or Golden Gate cloning. For multi-gene pathways, assemble all cassettes into a single plasmid.

2. Yeast Transformation (Lithium Acetate/PEG Method):

- Grow the host *S. cerevisiae* strain (e.g., BY4742) in 5 mL of YPD medium overnight at 30°C.
- Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
- Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL sterile water, and then with 1 mL of sterile 100 mM Lithium Acetate (LiAc).
- Resuspend the cell pellet in 400 μ L of 100 mM LiAc.
- In a microfuge tube, mix 100 μ L of the yeast cell suspension with 1-5 μ g of the linearized integration plasmid/cassette and 10 μ L of single-stranded carrier DNA (e.g., salmon sperm DNA).
- Add 600 μ L of sterile PEG solution (40% w/v PEG 3350 in 100 mM LiAc). Vortex thoroughly.
- Incubate at 30°C for 30 minutes with shaking.
- Heat shock the cells at 42°C for 15-20 minutes.
- Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
- Plate 100-200 μ L of the cell suspension onto selective agar plates (e.g., SC-Ura for plasmids with a URA3 marker). Incubate at 30°C for 2-3 days until colonies appear.

3. Strain Verification:

- Isolate genomic DNA from putative transformants.
- Perform colony PCR using primers specific to the integrated cassette and flanking genomic regions to confirm correct integration.
- Sequence the PCR products to verify the integrity of the integrated DNA.

Protocol 2: Fed-Batch Fermentation for α -Santalene Production

This protocol describes a typical fed-batch fermentation process for high-density cultivation and enhanced product yield.

1. Media and Culture Preparation:

- Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Add appropriate buffers and trace metal solutions.
- Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.
- Prepare a seed culture by inoculating a single colony of the engineered strain into 50 mL of batch medium in a 250 mL shake flask. Grow overnight at 30°C and 220 rpm.

2. Bioreactor Setup and Operation:

- Sterilize a 5-L bioreactor containing 3 L of batch medium.
- Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
- Add a 10% (v/v) overlay of a sterile, biocompatible organic solvent, such as dodecane, for in situ product removal.
- Initial Batch Phase:
 - Control temperature at 30°C.
 - Control pH at 5.0 using additions of 2M NaOH and 1M H₂SO₄.

- Maintain dissolved oxygen (DO) above 30% by controlling agitation (300-800 rpm) and aeration rate (1 VVM).
- Fed-Batch Phase:
 - Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feed pump.
 - Employ an exponential feeding strategy to maintain a low glucose concentration (5-20 g/L) and prevent ethanol formation[2]. Alternatively, use an RQ-controlled feed to maintain aerobic respiration[1][10].
 - Continue the fermentation for 96-120 hours.

3. Product Extraction and Analysis:

- Periodically take samples from the bioreactor. Separate the organic (dodecane) and aqueous phases by centrifugation.
- Dilute the dodecane phase containing α -santalene with a suitable solvent (e.g., ethyl acetate).
- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of α -santalene. Use a pure α -santalene standard to generate a calibration curve.

Experimental Workflow Visualization

The overall process from designing the engineered yeast to final product analysis is a multi-step workflow.

General experimental workflow for α -santalene production in yeast.

Conclusion

Saccharomyces cerevisiae is a highly effective and customizable chassis for the production of (+)- α -santalene. Through systematic metabolic engineering, including MVA pathway upregulation, downregulation of the competing ergosterol pathway, and optimization of fermentation conditions, researchers have achieved commercially relevant titers. Future work may focus on further optimizing cofactor regeneration, improving enzyme kinetics through

protein engineering, and developing robust strains tolerant to high product concentrations to further enhance the economic viability of microbial sandalwood oil production.

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